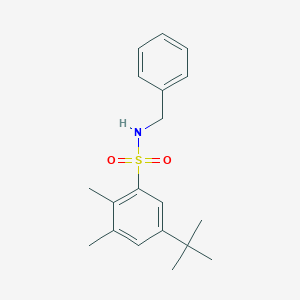
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a chemical compound that has been widely studied for its potential applications in scientific research. BON is a sulfonamide derivative that has shown promise in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In
科学的研究の応用
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been studied as a potential anticancer agent, and has shown promise in inhibiting the growth of cancer cells in vitro. In materials science, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a tool to study protein-protein interactions and has been shown to modulate the activity of several important signaling pathways.
作用機序
The mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not well understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of several important enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to modulate the activity of several important signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can inhibit the production of inflammatory cytokines and chemokines, and can reduce the activity of several important enzymes involved in the inflammatory response. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines. In vivo studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis, and can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, and can be synthesized in high purity and yield. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also stable under a variety of conditions, and can be easily stored and transported. However, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations for use in lab experiments. It is a sulfonamide derivative, which can lead to potential toxicity and side effects in some experimental systems. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also relatively hydrophobic, which can limit its solubility and bioavailability in certain experimental systems.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential avenue of research is to investigate the potential of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases and cancer. Additional studies are needed to fully understand the mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, and to identify potential targets for drug development. Another potential area of research is to explore the use of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the limitations of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in experimental systems, and to identify potential modifications to improve its solubility and bioavailability.
合成法
The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 3-chloro-4-oxo-1(4H)-naphthalenylidene with benzenesulfonamide in the presence of a tert-butyl group. The reaction is typically carried out under mild conditions, and the resulting product is a white crystalline solid with a high degree of purity. The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied, and several variations of the reaction have been developed to optimize yields and purity.
特性
分子式 |
C20H18ClNO3S |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
(NZ)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3/b22-18- |
InChIキー |
UVGIOYNZUIXEPK-PYCFMQQDSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)


![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)


![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)